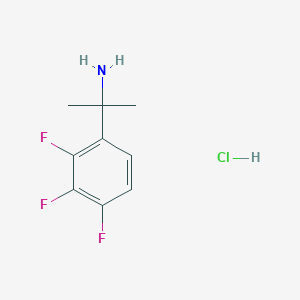
2-(2,3,4-Trifluorophenyl)propan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3,4-Trifluorophenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C9H12F3NHCl It is a derivative of phenylpropanamine, where the phenyl ring is substituted with three fluorine atoms at the 2, 3, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-Trifluorophenyl)propan-2-amine hydrochloride typically involves the reaction of 2,3,4-trifluorobenzaldehyde with nitroethane to form 2,3,4-trifluorophenyl-2-nitropropene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-(2,3,4-trifluorophenyl)propan-2-amine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4-Trifluorophenyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylpropanamines with various functional groups.
Scientific Research Applications
2-(2,3,4-Trifluorophenyl)propan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3,4-Trifluorophenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4,5-Trifluorophenyl)propan-2-amine hydrochloride
- 2-(4-Fluorophenyl)propan-2-amine hydrochloride
- 2-(2,4-Dichlorophenyl)propan-2-amine hydrochloride
Uniqueness
2-(2,3,4-Trifluorophenyl)propan-2-amine hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Biological Activity
2-(2,3,4-Trifluorophenyl)propan-2-amine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features, particularly the presence of trifluoromethyl groups. These groups are known to enhance the biological activity and physicochemical properties of compounds. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a trifluorophenyl moiety attached to a propan-2-amine backbone. The trifluoromethyl group increases lipophilicity and metabolic stability, which may enhance its pharmacological profile compared to non-fluorinated analogs.
| Property | Value |
|---|---|
| Molecular Formula | C10H12F3N.HCl |
| Molecular Weight | 235.66 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of fluorine atoms enhances binding affinity and selectivity toward receptors and enzymes. This compound may act by:
- Binding to neurotransmitter receptors: Modulating neurotransmission pathways.
- Inhibiting enzymes: Affecting metabolic processes and potentially leading to therapeutic effects.
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced interactions with biological targets due to increased electron-withdrawing effects, which can stabilize interactions with active sites on proteins.
Case Study 1: Anticancer Activity
A recent investigation into a series of trifluorinated compounds revealed that one derivative exhibited an IC50 value of 3.8 μM against cancer cell lines dependent on RAS mutations. This finding suggests that modifications in the phenyl ring could lead to enhanced anticancer properties .
Case Study 2: Enzyme Targeting
In another study focused on enzyme inhibition, a compound structurally similar to this compound was shown to selectively inhibit GSK3 activity in vitro, leading to decreased cell proliferation rates in certain cancer models .
Properties
Molecular Formula |
C9H11ClF3N |
|---|---|
Molecular Weight |
225.64 g/mol |
IUPAC Name |
2-(2,3,4-trifluorophenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H10F3N.ClH/c1-9(2,13)5-3-4-6(10)8(12)7(5)11;/h3-4H,13H2,1-2H3;1H |
InChI Key |
SQIAJJVFZDVCQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C(=C(C=C1)F)F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















